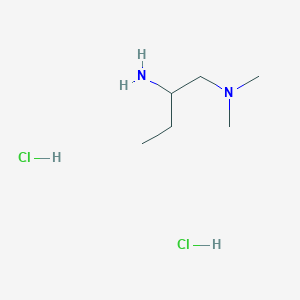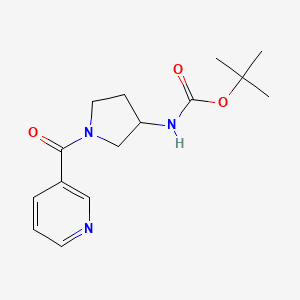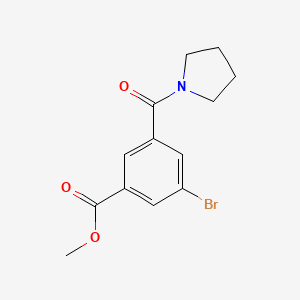
Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound that belongs to the class of benzoates It features a bromine atom at the third position and a pyrrolidine-1-carbonyl group at the fifth position on the benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the pyrrolidine-1-carbonyl group. The process can be summarized in the following steps:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Acylation: The brominated product is then reacted with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Oxidation: Potassium permanganate in aqueous or alkaline medium at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the carboxylic acid derivative.
Applications De Recherche Scientifique
Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidine-1-carbonyl group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-chloro-5-(pyrrolidine-1-carbonyl)benzoate
- Methyl 3-fluoro-5-(pyrrolidine-1-carbonyl)benzoate
- Methyl 3-iodo-5-(pyrrolidine-1-carbonyl)benzoate
Uniqueness
Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s overall properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C13H14BrNO3 |
|---|---|
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate |
InChI |
InChI=1S/C13H14BrNO3/c1-18-13(17)10-6-9(7-11(14)8-10)12(16)15-4-2-3-5-15/h6-8H,2-5H2,1H3 |
Clé InChI |
OORCFYGZJBKYOF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)
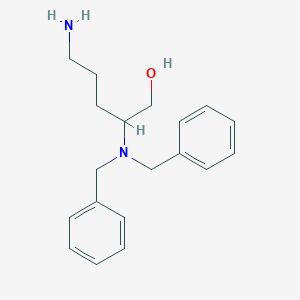
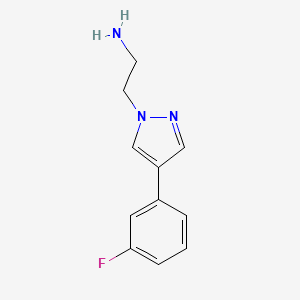
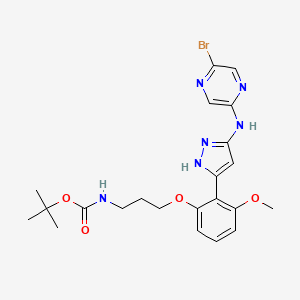
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)


![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
